3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride: is a chemical compound with the molecular formula C7H8N4.2ClH and a molecular weight of 221.09 g/mol . It is a solid compound that is typically stored and shipped at room temperature . This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridines, are known to interact with various targets, including gaba a receptors , IKK-ɛ, and TBK1 . These targets play crucial roles in numerous disease conditions.
Mode of Action
It’s suggested that imidazopyridine derivatives can act as agonists of the gaba a receptor , and inhibitors of IKK-ɛ and TBK1 . These interactions can lead to changes in cellular signaling pathways, influencing the activity of various cells and tissues.
Biochemical Pathways
Based on its potential targets, it may influence pathways related to gabaergic signaling, inflammation, and immune response .
Result of Action
Based on the potential targets and modes of action, it can be inferred that the compound may have effects on neuronal activity, inflammation, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride involves the fusion of an imidazole ring with a pyridine moiety . Various catalysts and reaction conditions have been employed to achieve this synthesis, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential as a GABA A receptor positive allosteric modulator.
Medicine: In medicine, imidazopyridine derivatives, including this compound, are explored for their potential as proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs) .
Industry: In industry, this compound is used in the development of new materials and as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in the development of drugs like zolpidem.
Imidazo[1,2-a]pyridine: Recognized for its wide range of applications in medicinal chemistry.
Uniqueness: 3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride is unique due to its specific structure, which allows for diverse chemical reactions and potential therapeutic applications. Its ability to modulate GABA A receptors distinguishes it from other imidazopyridine derivatives .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-2-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-4-6-10-5-2-1-3-9-7(5)11-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFFIGNFXRXQJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914087-69-7 |
Source
|
Record name | 3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.